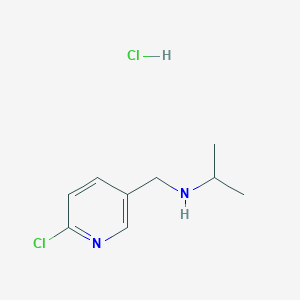

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride

Overview

Description

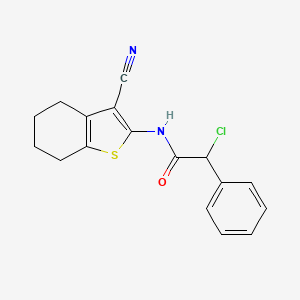

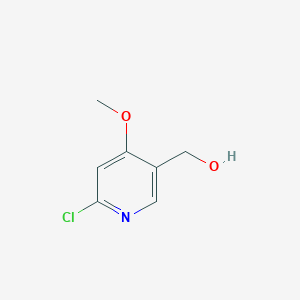

“N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride” is a chemical compound with the molecular formula C9H12Cl2N2. It has a molecular weight of 234.13 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C9H12ClN3.ClH/c1-7(11)13(2)6-8-3-4-9(10)12-5-8;/h3-5H,1,6,11H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 234.13 . Unfortunately, other specific physical and chemical properties were not available in the retrieved information.Scientific Research Applications

-

Synthesis of Imidazolidin-2-imine Derivatives

- Application Summary : This compound is used in the synthesis of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine, a derivative of imidacloprid .

- Methods of Application : The synthesis involves the reduction of imidacloprid by activated Fe in concentrated HCl to obtain a dis-nitro imidacloprid .

- Results : The synthesized compound was characterized by IR, PMR and LC-MS/MS spectral analysis .

-

- Application Summary : A compound with a similar structure, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide, has been studied for its nonlinear optical (NLO) properties .

- Methods of Application : Single crystals of the compound were grown by slow evaporation technique and the crystal structure was elucidated by single crystal X-ray diffraction method .

- Results : The compound exhibited significant two-photon absorption and nonlinear refraction, making it a potential NLO material for frequency generator, optical limiters and optical switching applications .

-

Synthesis of Novel Neonicotinoid Insecticides

- Application Summary : N-[(6-Chloropyridin-3-yl)methyl]methylamine is a metabolite of Acetamiprid, a novel neonicotinoid insecticide used against Holotrichia consanguinea in sugarcane .

- Methods of Application : The compound is synthesized and applied to the crops as a pesticide .

- Results : The application of this compound helps in controlling the pest population in sugarcane crops .

-

Synthesis of Protein Kinase Inhibitors

- Application Summary : A compound with a similar structure, N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has been synthesized and evaluated for its inhibitory activity against selected kinases .

- Methods of Application : The synthesis involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

- Results : The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .

-

Synthesis of Covalent Protein Kinase Inhibitors

- Application Summary : A compound with a similar structure, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has been synthesized and evaluated for its inhibitory activity against selected kinases .

- Methods of Application : The synthesis involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

- Results : The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .

-

Synthesis of Collagen Prolyl-4-Hydroxylase Inhibitors

- Application Summary : Compounds with similar structures have been synthesized and evaluated for their inhibitory activity against collagen prolyl-4-hydroxylase .

- Methods of Application : The synthesis involves a multi-step procedure and the resulting compounds are tested for their inhibitory activity .

- Results : Some of the synthesized compounds displayed potent inhibitory activity against collagen prolyl-4-hydroxylase .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2.ClH/c1-7(2)11-5-8-3-4-9(10)12-6-8;/h3-4,6-7,11H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWJRYFBRDGGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CN=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-Chloropyridin-3-yl)methyl)propan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/structure/B1402909.png)

![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B1402914.png)

![2-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1402916.png)

![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402920.png)

![2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402923.png)

![6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1402925.png)